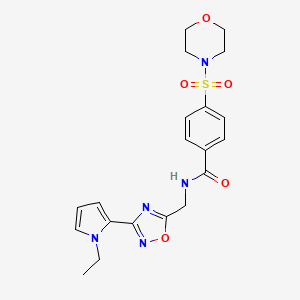![molecular formula C19H22N4O6S B2944418 Ethyl 4-(2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 851129-83-4](/img/structure/B2944418.png)
Ethyl 4-(2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Initial Synthesis:
Begin with 2,3-dihydrobenzo[b][1,4]dioxin as the starting material.
The key intermediate, 5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-thiol, can be prepared by reacting 2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid with thiosemicarbazide under appropriate conditions.
The intermediate is then acylated to produce 2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)acetic acid.
Finally, ethyl 4-(2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate is synthesized by coupling this intermediate with piperazine-1-carboxylate under mild conditions.
Industrial Production Methods:
Industrial production typically involves the large-scale synthesis of intermediates followed by their efficient coupling reactions.
Optimized reaction conditions such as appropriate catalysts, solvents, temperature control, and purification techniques (like crystallization and chromatography) ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Can undergo oxidation at the sulfur atom, forming sulfoxide or sulfone derivatives.
Reduction: Reduction of the oxadiazole ring could result in a more hydrogenated, less aromatic compound.
Substitution: The compound can undergo nucleophilic substitution at the ethyl or piperazine moiety, providing various analogs for different purposes.
Common Reagents and Conditions:
Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents like sodium borohydride or hydrogen gas for reduction processes.
Nucleophiles for substitution reactions, typically under mild to moderate temperature conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted analogs depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Serves as a scaffold for synthesizing new compounds, aiding in the study of structure-activity relationships. Biology:
Potential use as a molecular probe for studying cellular pathways. Medicine:
Investigated for its potential as a pharmacological agent due to its unique structural features, possibly showing activity against various biological targets. Industry:
Application in the synthesis of specialty chemicals and materials, potentially useful in fields like material science and nanotechnology.
Mecanismo De Acción
The compound's mechanism of action typically involves interaction with specific molecular targets. Its structural features allow it to interact with enzymes, receptors, or other proteins, potentially modifying their activity or function. These interactions are driven by the presence of functional groups such as the oxadiazole ring and the piperazine moiety, which can form various bonds or engage in electronic interactions within biological systems.
Comparación Con Compuestos Similares
Ethyl 4-(2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperidine-1-carboxylate: Contains a piperidine ring instead of a piperazine ring, potentially resulting in different biological activity.
Methyl 4-(2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate: Substitution of the ethyl group with a methyl group could alter its physical and chemical properties.
Phenyl 4-(2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate: Presence of a phenyl group instead of ethyl can significantly change the compound's characteristics and uses.
Uniqueness:
The presence of both the oxadiazole ring and the 2,3-dihydrobenzo[b][1,4]dioxin moiety in conjunction with the piperazine carboxylate imparts unique steric and electronic properties. These properties could translate into distinctive biological activities or material characteristics, making it a valuable target for further exploration.
Propiedades
IUPAC Name |
ethyl 4-[2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O6S/c1-2-26-19(25)23-7-5-22(6-8-23)16(24)12-30-18-21-20-17(29-18)13-3-4-14-15(11-13)28-10-9-27-14/h3-4,11H,2,5-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLVBCRYHCCRLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[4-(2-Iodoethynyl)phenyl]methanol](/img/structure/B2944336.png)




![ethyl 2-(2-((4-(4-fluorophenyl)-5-((2-(4-methoxyphenyl)acetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2944344.png)




![Tert-butyl 4-hydroxy-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B2944352.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2944353.png)
![2-(2-(Diethylamino)ethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2944356.png)

